![molecular formula C27H27ClN2O5 B1147896 Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, chloride (1:1) CAS No. 180144-68-7](/img/structure/B1147896.png)
Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, chloride (1:1)
Overview
Description
Amine-Reactive, None-Activated fluorescent probe that can be coupled to biomolecules. The excitation and emission spectra of carboxyrhodamine 6G (CR 6G) fall between those of fluorescein and tetramethylrhodamine and with higher fluorescence quantum yield than tetramethylrhodamine conjugates. With a peak absorption at 525 nm, conjugated probes of carboxyrhodamine 6G are an excellent match to the 514 nm spectral line of the argon-ion laser.
Scientific Research Applications
Structural and Physical Properties
Rhodamine Derivatives : Compounds similar to the xanthylium derivative have been studied for their structural properties, such as the planarity of the xanthene skeleton and the orientation of the ethylamine groups. These studies contribute to understanding the molecular architecture and potential applications in material science (Adhikesavalu et al., 2001).
Conducting Cation Radical Salts : Research involving derivatives of xanthylium chloride has explored their role in the formation of unique organic metals with supramolecular assemblies. These findings have implications for electronic and material sciences (Yamamoto et al., 2001).
Synthesis and Chemical Reactions
Polyamide Synthesis : Novel polyamides containing xanthene cardo groups have been synthesized using derivatives of xanthylium chloride. These polyamides exhibit high thermal stability and mechanical strength, making them suitable for high-performance materials (Sheng et al., 2009).
Chemical Complex Formation : The structural characterization of metal complexes involving xanthylium derivatives has been a focus of research, contributing to the field of inorganic chemistry and materials science (Wang et al., 1997).
Optical and Sensing Properties
Dual Chemosensor Development : A rhodamine-based compound, structurally related to xanthylium chloride, has been developed as a dual chemosensor for metal ions. This has implications for environmental monitoring and analytical chemistry (Roy et al., 2019).
Fluorescence Studies : The fluorescence properties of rhodamine 6G derivatives, closely related to xanthylium chloride, have been investigated. Such studies are vital for applications in fluorescence microscopy and biological labeling (Di Paolo et al., 2016).
Polymer and Material Science
Polyamide Properties : Research on new soluble polyamides derived from xanthene and aromatic diamines demonstrates their potential in producing strong, flexible, and optically transparent materials (Jiang et al., 2010).
Ligand Chemistry in Metal Complexes : Studies involving xanthene-bridged ligands in palladium and silver complexes contribute to the understanding of supramolecular chemistry and anion binding, relevant for catalysis and materials development (Yue et al., 2007).
properties
IUPAC Name |
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(18-11-16(26(30)31)7-8-17(18)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZXMMSCTWLXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)O)C(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, chloride (1:1) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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